molecular formula C63H125NO6 B8348508 Ceramide 1 CAS No. 179186-46-0

Ceramide 1

Cat. No.: B8348508
CAS No.: 179186-46-0
M. Wt: 992.7 g/mol
InChI Key: MIUIRGGKIICMBP-NFOZDHADSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceramide 1, also known as EOS (Ester-linked omega-hydroxy acyl-sphingosine), is a key lipid component of the skin's stratum corneum, where ceramides constitute approximately 50% of the extracellular lipid matrix by weight . This matrix forms the essential "mortar" in the skin's "brick and mortar" structure, critical for maintaining the epidermal permeability barrier and preventing transepidermal water loss (TEWL) . Research indicates that a deficiency in endogenous ceramides, particularly this compound, is strongly correlated with impaired skin barrier function and conditions like atopic dermatitis . As a protein-bound ceramide, it helps maintain skin barrier integrity . This product is provided for research applications only, including studies on skin biology, development of dermatological disease models, and formulation testing for barrier repair. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

179186-46-0

Molecular Formula

C63H125NO6

Molecular Weight

992.7 g/mol

IUPAC Name

[27-oxo-27-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]heptacosyl] octadecanoate

InChI

InChI=1S/C63H125NO6/c1-3-5-7-9-11-13-15-17-28-32-36-40-44-48-52-56-62(68)70-57-53-49-45-41-37-33-30-27-25-23-21-19-18-20-22-24-26-29-31-35-39-43-47-51-55-61(67)64-59(58-65)63(69)60(66)54-50-46-42-38-34-16-14-12-10-8-6-4-2/h59-60,63,65-66,69H,3-58H2,1-2H3,(H,64,67)/t59-,60+,63-/m0/s1

InChI Key

MIUIRGGKIICMBP-NFOZDHADSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

Scientific Research Applications

Dermatological Applications

Skin Barrier Function and Hydration

Ceramide 1 is crucial for maintaining skin hydration and barrier integrity. It is primarily found in the stratum corneum, the outermost layer of the skin, where it contributes to the lipid matrix that prevents transepidermal water loss. Studies have demonstrated that formulations containing this compound can significantly improve skin hydration and barrier function in individuals with dry skin conditions, including atopic dermatitis .

Clinical Studies on Ceramide-Containing Products

  • A study indicated that emulsions containing this compound and Ceramide 3 improved skin hydration and barrier function compared to untreated skin .
  • Another research highlighted that ceramide-containing products enhanced lipid levels in the stratum corneum of patients with dry legs, correlating with clinical improvements in skin condition .

Table: Effects of this compound on Skin Parameters

Study ReferenceCondition StudiedKey Findings
Dry SkinImproved hydration and barrier function
Atopic DermatitisEnhanced lipid levels and clinical improvement
General Skin HealthPositive effects on water retention and barrier function

Cardiovascular Health

Recent research has highlighted the potential role of ceramides, including this compound, as biomarkers for cardiovascular diseases. Elevated levels of circulating ceramides have been associated with increased risk of atherosclerotic cardiovascular disease (CVD). The development of ceramide risk scores (e.g., CERT1) allows for better stratification of patients based on their cardiovascular risk profiles .

Clinical Implications

  • The CERT1 score utilizes specific ceramide concentrations to categorize patients into risk groups, providing a more nuanced understanding of cardiovascular risk beyond traditional lipid profiles .
  • This scoring system has been implemented in clinical settings, including Mayo Clinic, to aid in decision-making for patient management and treatment strategies.

Drug Delivery Systems

This compound has been explored as a component in transdermal drug delivery systems due to its ability to enhance skin permeability. Research indicates that formulations incorporating ceramides can improve the delivery of therapeutic agents through the skin barrier.

Case Study: Transdermal Drug Delivery

In a study involving transdermal patches formulated with ceramides, researchers found that the inclusion of this compound significantly increased the flux of drugs across human cadaver skin compared to control formulations without ceramides . This finding suggests that ceramides can serve as effective permeation enhancers in drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Ceramides

Structural and Enzymatic Differences

Ceramides are classified based on fatty acid chain length, saturation, and hydroxylation. Key distinctions include:

Ceramide Type Fatty Acid Chain Length Synthesizing Enzyme (CerS) Primary Function Associated Diseases/Effects
Ceramide 1 C30–C34 (ω-O-acyl) CerS3 (predominantly) Epidermal barrier integrity Lamellar ichthyosis, atopic dermatitis
C2 Ceramide C2 (short-chain) Exogenous (synthetic) Apoptosis induction in cancer cells Cytotoxicity in Sup T1, MCF-7 cells (IC50: 10–66.5 µM)
C16:0 Ceramide C16 (palmitic acid) CerS5/6 Pro-apoptotic signaling Neuroinflammation, apoptosis in neurodegenerative diseases
C18 Ceramide C18 (stearic acid) CerS1 Gene regulation (e.g., hTERT suppression) Cancer cell senescence
C24:1 Ceramide C24 (nervonic acid) CerS2 Anti-apoptotic, membrane structure Inverse correlation with C16:0 in neuroinflammation

Key Findings :

  • Chain Length and Function : Shorter-chain ceramides (e.g., C2, C6) are apoptosis-inducing agents, while longer-chain species (e.g., C24:1, this compound) are structural or anti-apoptotic .
  • Enzymatic Specificity : this compound synthesis is linked to CerS3, whereas C16:0 and C18 ceramides are products of CerS5/6 and CerS1, respectively .
Cytotoxicity in Cancer Cells
  • Compound 4 (Branched Ceramide Analog) : Shows enhanced cytotoxicity (IC50 = 16.06 µM) and selectivity (SI = 3) compared to C2 ceramide, attributed to branched alkyl chains improving membrane interaction .
  • This compound: No direct cytotoxic role reported; its absence exacerbates skin disorders rather than cancer progression .
Role in Dermatologic Health
  • This compound deficiency directly correlates with elevated TEWL and severity in lamellar ichthyosis .
Neurological and Metabolic Roles
  • C16:0 Ceramide : Accumulates in neuroinflammatory conditions (e.g., frontotemporal dementia), promoting apoptosis .
  • C24:1 Ceramide : Counteracts C16:0 effects, highlighting chain-length-dependent functional antagonism .

Quantification Techniques

  • LC/MRM-MS : Used for precise quantification of C26:0 ceramide (a biomarker for Farber disease), adaptable for this compound analysis with modifications for ultra-long-chain detection .
  • Spectral Imaging : PRM-SRS microscopy resolves ceramide subtypes in tissues but requires calibration to distinguish this compound from similar lipids .

Preparation Methods

Sphingomyelin Hydrolysis

This compound is generated endogenously through the hydrolysis of sphingomyelin, a reaction catalyzed by sphingomyelinases (SMases). These enzymes cleave the phosphocholine headgroup from sphingomyelin, yielding ceramide and phosphorylcholine. Acidic, neutral, and alkaline SMases operate in distinct cellular compartments, with neutral SMases (nSMases) playing a pivotal role in stress-induced ceramide generation. For instance, ionizing radiation activates nSMase in the plasma membrane, triggering apoptosis via ceramide-mediated signaling cascades. While this pathway is physiologically relevant, its utility in laboratory synthesis is limited by the difficulty of isolating membrane-bound enzymes and controlling reaction specificity.

De Novo Biosynthesis

The de novo pathway constructs this compound from simpler precursors: serine and palmitoyl-CoA. Serine palmitoyltransferase (SPT) catalyzes the condensation of these substrates into 3-ketodihydrosphingosine, which is reduced to dihydrosphingosine. Subsequent N-acylation by ceramide synthases (CerS) introduces fatty acids of varying chain lengths (C16–C24), producing dihydroceramides. The final step, catalyzed by dihydroceramide desaturase (DES1), introduces a trans-4,5 double bond to yield this compound. This pathway is tightly regulated, with CerS isoforms dictating fatty acid specificity. For example, CerS2 preferentially generates C22–C24 ceramides, while CerS5/6 produces C16 variants.

Salvage Pathway

The salvage pathway recycles sphingolipid degradation products, such as sphingosine, into this compound. Sphingosine is reacylated by CerS in the endoplasmic reticulum, bypassing de novo synthesis. This route is particularly efficient in cells with high sphingolipid turnover, such as keratinocytes, and offers a mechanism for rapid ceramide regeneration during membrane repair. However, reliance on salvage pathways complicates yield optimization in synthetic applications due to competing metabolic fluxes.

Chemical Synthesis of this compound

Stereoselective Synthesis via Cyclic Thionocarbonate Intermediates

A landmark advancement in this compound synthesis involves the use of cyclic thionocarbonate intermediates to enforce stereochemical control. As reported by, this method begins with the osmium-catalyzed asymmetric dihydroxylation of (E)-α,β-unsaturated esters (e.g., 5a ), yielding chiral diols (6a ) with >99% enantiomeric excess (ee). Regioselective azide substitution at the α-position, facilitated by thionocarbonate formation, produces azido esters (10a ). Sequential reductions (NaBH4/LiBr for ester reduction; Li/EtNH2 for alkyne hydrogenation) and N-acylation yield this compound with 30–42% overall yield across 7–8 steps. This approach is notable for its precision in generating the d-erythro stereoisomer, which predominates in natural sphingolipids.

Table 1: Key Parameters of Stereoselective this compound Synthesis

ParameterValue/DescriptionSource
Starting Material(E)-α,β-Unsaturated ester (5a )
Key CatalystOsmium tetroxide (asymmetric dihydroxylation)
Stereochemical Outcomed-erythro configuration (>99% ee)
Overall Yield30–42%
Critical StepAzide substitution via thionocarbonate

Fluorescently Labeled this compound Analogs

Recent work by introduces fluorescent this compound analogs for tracking subcellular distribution. Coumarin (COUPY) and boron-dipyrromethene (BODIPY) fluorophores are appended via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-tagged sphingoid backbones. For example, COUPY-1 incorporates a far-red-emitting coumarin derivative, enabling live-cell imaging with minimal phototoxicity. These probes retain ceramide’s biological activity while providing real-time visualization of lipid trafficking.

Table 2: Photophysical Properties of Fluorescent this compound Analogs

ProbeFluorophoreλ<sub>em</sub> (nm)Quantum Yield (Φ)ApplicationSource
COUPY-1 Coumarin6500.45Live-cell imaging
BODIPY-1 BODIPY5150.85Fixed-cell microscopy

Industrial and Cosmetic Applications

Scalable Synthesis of Phytosphingosine-Based Ceramides

Patent WO1994010131A1 discloses a method for synthesizing phytosphingosine-containing this compound analogs for cosmetic formulations. Phytosphingosine, derived from yeast, is coupled with C16–C18 fatty acids using carbodiimide-mediated amide bond formation. The resulting ceramides enhance skin barrier function in moisturizers, with pilot-scale batches achieving >95% purity. This approach highlights the intersection of synthetic chemistry and commercial product development.

Analytical Challenges and Harmonization

Quantifying this compound in biological matrices requires meticulous standardization. A 2024 interlaboratory study compared mass spectrometry (MS) assays across 34 labs using NIST SRM 1950 plasma. Employing labeled internal standards (e.g., C17-ceramide), participants achieved intra-laboratory coefficients of variation (CVs) ≤4.2% and inter-laboratory CVs <14% . These efforts underscore the importance of standardized protocols for translational research.

Q & A

Q. How to ensure reproducibility in this compound experiments across labs?

  • Standardization Checklist :
  • Document lipid extraction protocols (Folch vs. Bligh-Dyer methods).
  • Share raw MS data repositories (e.g., MetaboLights) for cross-lab validation.
  • Use reference materials (e.g., NIST SRM 1950) for inter-lab calibration .

Methodological Tools & Resources

  • Key Instruments : LC-MS/MS (Thermo Q Exactive), Seahorse XF Analyzer (for ceramide-induced metabolic stress).
  • Software : LipidSearch (Thermo), MetaboAnalyst 5.0, GraphPad Prism for dose-response modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.